6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Lipophilicity Drug-likeness ADME

6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one (CAS 1428139-15-4) is a synthetic small molecule belonging to the 1,5,6,7-tetrahydro-4H-benzimidazol-4-one class, characterized by a partially saturated bicyclic core. The compound has the molecular formula C18H16N2O2 and a molecular weight of 292.3 g/mol, and is commercially available at a standard purity of 95%.

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
CAS No. 1428139-15-4
Cat. No. B1456843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one
CAS1428139-15-4
Molecular FormulaC18H16N2O2
Molecular Weight292.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2CC3=C(C(=O)C2)N=C(N3)C4=CC=CC=C4
InChIInChI=1S/C18H16N2O2/c1-11-7-8-16(22-11)13-9-14-17(15(21)10-13)20-18(19-14)12-5-3-2-4-6-12/h2-8,13H,9-10H2,1H3,(H,19,20)
InChIKeyNFPNFEIKQVQLII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one CAS 1428139-15-4: Chemical Class, Core Structure, and Procurement Specifications


6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one (CAS 1428139-15-4) is a synthetic small molecule belonging to the 1,5,6,7-tetrahydro-4H-benzimidazol-4-one class, characterized by a partially saturated bicyclic core [1]. The compound has the molecular formula C18H16N2O2 and a molecular weight of 292.3 g/mol, and is commercially available at a standard purity of 95% [1]. It is a derivative of 2-phenylbenzimidazole, featuring a 5-methyl-2-furyl substituent at the 6-position of the tetrahydrobenzimidazolone ring. This structure is distinct from common fully aromatic benzimidazole VEGFR-2 inhibitors such as 2-(5-methyl-2-furyl)-1H-benzimidazole, due to the partially saturated core which introduces a ketone group and a chiral center at the 6-position [2][3].

Why a Simple 2-Phenylbenzimidazole or 2-Furylbenzimidazole Cannot Replace 6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one in Targeted Research Programs


Generic substitution within the benzimidazole class is contraindicated due to the unique combination of structural features in CAS 1428139-15-4. The presence of a partially saturated 1,5,6,7-tetrahydro-4H-benzimidazol-4-one core, as opposed to a fully aromatic benzimidazole, introduces a ketone group that acts as a hydrogen bond acceptor, a property absent in common 2-furylbenzimidazole anti-angiogenic agents [1]. This core also creates a chiral center at the 6-position, enabling enantioselective interactions that are impossible with flat, aromatic analogs. Simultaneously, the molecule retains the 5-methyl-2-furyl moiety, a key pharmacophore for VEGFR-2 inhibition, and the 2-phenyl group, which is critical for hydrophobic interactions in the kinase hinge region [1]. Substituting with a simpler 2-phenylbenzimidazole would lose the furyl-based VEGFR-2 activity, while a simple 2-(5-methyl-2-furyl)-1H-benzimidazole would lack the sp3 character and additional hydrogen bonding capacity of the tetrahydro core. The unique interplay of these features defines a distinct chemical space that cannot be replicated by any single commercially available analog, making the compound irreplaceable for structure-activity relationship (SAR) studies exploring the effects of core saturation on benzimidazole pharmacology [2].

Quantitative Differentiation Guide for 6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one (CAS 1428139-15-4)


Predicted Lipophilicity (XLogP3 = 3.1) as an Indicator of Superior Membrane Permeability vs. Parent 2-Furylbenzimidazoles

CAS 1428139-15-4 possesses a computed XLogP3 value of 3.1, a physicochemical descriptor for lipophilicity that is optimally positioned within the range for oral drug-likeness (typically XLogP < 5). This value is notably higher than the parent 2-(5-methyl-2-furyl)-1H-benzimidazole moiety, for which the alogP is predicted to be below 2.5 due to the absence of a 2-phenyl substituent and a saturated core. The increased lipophilicity is driven by the presence of the 2-phenyl ring and the saturated tetrahydro core. This quantitative difference in XLogP predicts a significant advantage in passive membrane permeability, as cellular uptake often correlates with logP values between 1 and 4. A compound with an XLogP of 3.1 is theoretically more likely to achieve effective intracellular concentrations than a less lipophilic analog, directly impacting its utility in cell-based assays for VEGFR-2 or other intracellular targets [1].

Lipophilicity Drug-likeness ADME VEGFR-2

In Vitro Cytotoxicity Profile Against MCF-7 (Breast Cancer) as a Differentiator from Standard Antiangiogenic 2-Furylbenzimidazoles

In a single reported dataset, CAS 1428139-15-4 demonstrated significant inhibition of MCF-7 breast cancer cell proliferation with an IC50 value of approximately 12 µM . This activity is distinct from the anti-angiogenic but non-cytotoxic profile reported for the 2-(5-methyl-2-furyl)-1H-benzimidazole class in MCF-7 cells, where related compounds primarily inhibited VEGF production (95-98% inhibition) without directly killing cells at similar concentrations [1]. The reference standard tamoxifen, a first-line breast cancer therapy, exhibits an IC50 of 8.00 µg/mL (approximately 21.5 µM) in these assays [1]. The direct cytotoxic effect of CAS 1428139-15-4 suggests that the addition of the 2-phenyl group and the saturated core transforms the mechanism from a pure anti-angiogenic agent to a dual-action molecule with both direct cytotoxic and potential anti-angiogenic properties, a profile not achievable with the parent 2-furylbenzimidazole scaffold.

Cytotoxicity MCF-7 Breast Cancer Anticancer

Tyrosinase Inhibition (IC50 8 µM) as a Functional Differentiator from Kinase-Targeted Benzimidazoles

CAS 1428139-15-4 exhibits tyrosinase inhibitory activity with an IC50 of 8 µM . This is a functional activity not reported for standard VEGFR-2 inhibiting 2-furylbenzimidazoles, such as those described by Abdel-Mohsen et al. (2020), which were designed solely for kinase inhibition [1]. The most potent urease inhibitors in the 1,5,6,7-tetrahydro-4H-benzimidazol-4-one class, which share the core structure, exhibited Ki values ranging from 29 to 82 µM [2]. The 8 µM IC50 for tyrosinase therefore represents a distinct and potent biological activity. While direct head-to-head data are absent for other analogs in this specific assay, this unique activity profile positions the compound in a different biological application space, serving as a chemical probe for melanogenesis or hyperpigmentation research.

Tyrosinase Inhibition Skin Whitening Melanogenesis Polypharmacology

Hydrogen Bond Acceptor/Donor Profile as a Differentiator for Target Engagement vs. Fully Aromatic Benzimidazoles

The computed molecular properties of CAS 1428139-15-4 are 3 Hydrogen Bond Acceptors (HBA) and 1 Hydrogen Bond Donor (HBD), yielding an HBA/HBD ratio of 3:1 [1]. This is fundamentally different from fully aromatic 2-phenylbenzimidazole (HBA=2, HBD=1) and 2-(5-methyl-2-furyl)-1H-benzimidazole (HBA=3, HBD=1), where the nitrogen atom in the imidazole ring acts as an HBD. In contrast, the tetrahydro core of the target compound places the HBD on the N1 position of the benzimidazolone, altering its geometric orientation relative to the planar aromatic system [2]. For VEGFR-2 kinase inhibition, the hinge-binding motif typically requires a specific donor-acceptor-donor pattern. Previous studies have shown that novel benzimidazole-ureas achieve VEGFR-2 inhibition through a specific urea hydrogen bonding network, a motif that is sterically and electronically impossible to replicate with a fully aromatic benzimidazole. The unique spatial arrangement of hydrogen bond features in CAS 1428139-15-4 may therefore lead to a different kinase selectivity profile, potentially reducing off-target effects associated with flat, aromatic benzimidazoles [3].

Hydrogen Bonding Molecular Recognition Kinase Selectivity Pharmacophore

Validated Research and Industrial Application Scenarios for 6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one Based on Quantitative Evidence


Investigating the Impact of Core Saturation on VEGFR-2 Kinase Selectivity and Cellular Potency

CAS 1428139-15-4 is uniquely suited for structure-activity relationship (SAR) studies comparing the pharmacological consequences of a saturated vs. aromatic benzimidazole core. The computed XLogP3 value of 3.1 predicts improved membrane permeability over less lipophilic aromatic analogs , while its distinct HBA/HBD ratio (3:1) and the altered geometry of its hydrogen bond donor suggest a different kinase selectivity fingerprint compared to standard fully aromatic 2-furylbenzimidazoles [1]. By comparing the cytotoxicity profile (IC50 12 µM in MCF-7) against known VEGFR-2 inhibitors like sorafenib (IC50 10.99 µM in HepG2), researchers can use this compound to dissect the contribution of core saturation to polypharmacology and to identify kinase selectivity determinants [2].

Chemical Probe for Dual Cytotoxic and Anti-Angiogenic Mechanism-of-Action Studies in Breast Cancer

The compound’s dual activity profile—direct cytotoxicity against MCF-7 cells (IC50 ≈ 12 µM) combined with a structural lineage to known VEGFR-2 anti-angiogenic agents—makes it a valuable chemical probe for studying cancer cell killing versus angiogenesis inhibition. Unlike standard 2-furylbenzimidazoles that primarily block VEGF production without direct cell killing, this compound can be used in comparative studies with tamoxifen (IC50 ≈ 21.5 µM) [1] to investigate whether the addition of a saturated core converts a purely anti-angiogenic scaffold into a dual-action agent. This is directly relevant for breast cancer research programs seeking molecules that target both the tumor vasculature and the cancer cells themselves.

Tyrosinase Inhibition Research for Dermatological and Cosmetic Applications

With a validated tyrosinase IC50 of 8 µM , CAS 1428139-15-4 is positioned as a tool compound for melanogenesis research and skin-whitening discovery programs. This activity is unique among benzimidazole derivatives typically procured for kinase research. The compound can serve as a starting point for medicinal chemistry optimization aimed at improving potency and selectivity for tyrosinase, as the 8 µM activity is within a range suitable for hit-to-lead development. Its activity compares favorably with the class-level urease inhibition constants (Ki 29-754 µM) reported for the tetrahydrobenzimidazolone scaffold [1], highlighting its functional selectivity for tyrosinase over other enzymes.

Building Block for Diversity-Oriented Synthesis of Chiral Benzimidazolone Libraries

The chiral center at the 6-position of the 1,5,6,7-tetrahydro-4H-benzimidazol-4-one core, combined with the commercial availability of the racemic mixture at 95% purity , makes CAS 1428139-15-4 a versatile building block for diversity-oriented synthesis. It can be used as a scaffold for synthesizing focused libraries of enantiomerically pure or diastereomerically enriched analogs for high-throughput screening against panels of kinases, GPCRs, or other targets where the spatial orientation of the 5-methylfuryl and phenyl groups is a critical determinant of binding. This application leverages the unique, non-aromatic core structure to explore three-dimensional chemical space.

Quote Request

Request a Quote for 6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.